1,3-Oxathiolane, 2-(2-naphthalenyl)-
Description
Historical Trajectories and Foundational Principles in Cyclic Thioacetal Chemistry
The study of organosulfur compounds has carved a significant niche within organic chemistry, with thioacetals representing a cornerstone of this field. wikipedia.org Thioacetals are the sulfur analogues of acetals, characterized by the replacement of one or both oxygen atoms with sulfur. wikipedia.orgpearson.com The two primary classes are monothioacetals (R-CH(-OR')-SR") and dithioacetals (R-CH(-SR')₂). wikipedia.org Cyclic thioacetals, particularly 1,3-dithiolanes and 1,3-dithianes, have garnered substantial attention due to their unique stability and reactivity. organic-chemistry.org
The foundational principle for the synthesis of these compounds is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or ketone) and a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a hemithioacetal intermediate and employs a Lewis acid (e.g., BF₃, ZnCl₂) or a Brønsted acid as a catalyst. wikipedia.orgchemistryscore.com Unlike their oxygen-containing acetal (B89532) counterparts, thioacetals exhibit remarkable stability towards both acidic and basic aqueous conditions, making them excellent protecting groups for carbonyl functionalities during multi-step syntheses. chemistryscore.combritannica.com
A pivotal development in thioacetal chemistry was the discovery of their ability to undergo polarity inversion, a concept known as "umpolung". wikipedia.org While the carbonyl carbon of an aldehyde is electrophilic, the analogous carbon in a dithioacetal (specifically a 1,3-dithiane) can be deprotonated by a strong base to become nucleophilic. wikipedia.org This transformation, central to the Corey-Seebach reaction, allows the dithiane to function as an acyl anion equivalent, enabling the formation of carbon-carbon bonds in ways not accessible to the parent aldehyde. wikipedia.org
Table 1: Formation of Common Cyclic Thioacetals
| Carbonyl Reactant | Thiol Reactant | Catalyst Type | Product |
|---|---|---|---|
| Aldehyde/Ketone | 1,2-Ethanedithiol | Lewis or Brønsted Acid | 1,3-Dithiolane |
| Aldehyde/Ketone | 1,3-Propanedithiol | Lewis or Brønsted Acid | 1,3-Dithiane |
| Aldehyde/Ketone | 2-Mercaptoethanol (B42355) | Lewis or Brønsted Acid | 1,3-Oxathiolane (B1218472) |
The 1,3-Oxathiolane Scaffold: Structural Significance and Research Interest
The 1,3-oxathiolane ring is a five-membered heterocycle containing both an oxygen and a sulfur atom, representing a mixed thioacetal. nih.gov This scaffold has become an area of intense research interest, primarily due to its presence in a variety of pharmacologically active molecules. researchgate.net The structural significance of the 1,3-oxathiolane ring lies in its ability to act as a bioisostere for the furanose ring of natural nucleosides. researchgate.net This substitution has led to the development of a critical class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov
The synthesis of the 1,3-oxathiolane core is most commonly achieved through the condensation of an aldehyde with 2-mercaptoethanol. researchgate.net The stereochemistry of the resulting ring is a crucial aspect of the research, as different stereoisomers can exhibit vastly different biological activities. nih.gov For instance, in the case of the anti-HIV drug Lamivudine (B182088) (3TC), the β-L-(-)-enantiomer is the potent antiviral agent, while the corresponding D-(+)-enantiomer is significantly less active. nih.gov This has driven the development of numerous stereoselective synthetic strategies. nih.govnih.gov
Structurally, the 1,3-oxathiolane ring is non-planar and typically adopts a half-chair type conformation to minimize steric strain. nih.gov The precise conformation can be influenced by the nature and orientation of substituents on the ring. nih.gov Research has focused on modifying this scaffold at various positions to modulate biological activity, solubility, and other pharmacokinetic properties, leading to a diverse library of synthetic nucleoside analogues. nih.govresearchgate.net
Table 2: Prominent 1,3-Oxathiolane-Containing Antiviral Drugs
| Compound Name | Chemical Name | Therapeutic Use |
|---|---|---|
| Lamivudine (3TC) | (-)-β-L-2',3'-dideoxy-3'-thiacytidine | Anti-HIV, Anti-HBV |
| Emtricitabine (FTC) | (-)-β-L-2',3'-dideoxy-5-fluoro-3'-thiacytidine | Anti-HIV, Anti-HBV |
Contextualizing 2-(2-Naphthalenyl)-1,3-Oxathiolane within Heterocyclic Organic Chemistry
Heterocyclic chemistry is a vast domain of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. 1,3-Oxathiolane, 2-(2-naphthalenyl)- is a specific derivative within this class, featuring the five-membered 1,3-oxathiolane ring system. The defining feature of this particular molecule is the substituent at the C2 position: a 2-naphthalenyl group, which is a bicyclic aromatic naphthalene (B1677914) system attached at its second position.
The synthesis of 1,3-Oxathiolane, 2-(2-naphthalenyl)- follows the fundamental principles of thioacetal formation. It is prepared through the acid-catalyzed condensation reaction between 2-naphthaldehyde (B31174) and 2-mercaptoethanol. researchgate.netnih.gov In this reaction, the carbonyl carbon of the aldehyde is attacked by the nucleophilic sulfur and oxygen atoms of 2-mercaptoethanol, leading to cyclization and the formation of the 1,3-oxathiolane ring.
The incorporation of the bulky, rigid, and planar naphthalenyl group at the C2 position significantly influences the molecule's steric and electronic properties. This large aromatic substituent can affect the conformational preference of the oxathiolane ring and its interactions with other molecules, a principle explored in the design of various molecular scaffolds. mdpi.com While not a widely studied pharmaceutical agent itself, 1,3-Oxathiolane, 2-(2-naphthalenyl)- serves as a clear example of how the versatile 1,3-oxathiolane scaffold can be derivatized with diverse substituents. Structural analogues, such as 2-(2-Naphthyl)-1,3-dioxane, have been synthesized and characterized, providing insights into the conformational behavior of such ring systems attached to a naphthalene moiety. nih.govresearchgate.net
Table 3: Synthesis Profile of 1,3-Oxathiolane, 2-(2-naphthalenyl)-
| Aspect | Description |
|---|---|
| Reactant 1 | 2-Naphthaldehyde (C₁₁H₈O) |
| Reactant 2 | 2-Mercaptoethanol (C₂H₆OS) |
| Reaction Type | Acid-catalyzed condensation / Thioacetalization |
| Product | 1,3-Oxathiolane, 2-(2-naphthalenyl)- (C₁₃H₁₂OS) |
| Key Bond Formations | C-S bond and C-O bond forming the heterocyclic ring |
Structure
2D Structure
3D Structure
Properties
CAS No. |
203986-01-0 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C13H12OS/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |
InChI Key |
XAXBBXDAWOTOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Reactivity Profiles and Transformative Chemistry of 2 2 Naphthalenyl 1,3 Oxathiolane
Ring-Opening Reactions and Subsequent Functionalization of the 1,3-Oxathiolane (B1218472) Moiety
The 1,3-oxathiolane ring in 2-(2-naphthalenyl)-1,3-oxathiolane, a type of thioacetal, is susceptible to cleavage under various conditions, providing pathways for further functionalization.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 2-aryl-1,3-oxathiolanes undergo hydrolysis to regenerate the parent aldehyde and 2-mercaptoethanol (B42355). This reaction proceeds via protonation of the oxygen or sulfur atom, followed by nucleophilic attack of water, leading to the cleavage of the C-O or C-S bond. The stability of the resulting carbocationic intermediate at the C2 position, enhanced by the 2-naphthalenyl group, facilitates this process.
Reductive Desulfurization: A significant transformation of the 1,3-oxathiolane moiety is its reductive cleavage, most commonly achieved using Raney nickel. organicreactions.orgias.ac.in This reaction, known as desulfurization, results in the hydrogenolysis of the carbon-sulfur bonds, effectively converting the thioacetal into a methylene (B1212753) group. organicreactions.org For 2-(2-naphthalenyl)-1,3-oxathiolane, this provides a method to synthesize 2-methylnaphthalene. The mechanism of Raney nickel desulfurization is complex and is thought to involve the formation of organonickel intermediates on the surface of the catalyst. ias.ac.in
| Reaction | Reagents and Conditions | Major Product(s) | Notes |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | Naphthalene-2-carbaldehyde, 2-Mercaptoethanol | Reversible reaction; equilibrium can be driven by removal of products. |
| Reductive Desulfurization | Raney Nickel, Ethanol (B145695), heat | 2-Methylnaphthalene | Irreversible reaction leading to the complete removal of the sulfur atom. |
Electrophilic and Nucleophilic Reactions of the 1,3-Oxathiolane Ring System
The 1,3-oxathiolane ring itself can participate in reactions with both electrophiles and nucleophiles, although these are less common than ring-opening reactions.
Electrophilic Reactions: The sulfur atom in the 1,3-oxathiolane ring is nucleophilic and can react with electrophiles. For instance, alkylation of the sulfur atom would lead to the formation of a sulfonium (B1226848) salt. However, such reactions are often prelude to ring cleavage.
Nucleophilic Reactions: The C2 position of the 1,3-oxathiolane ring is generally not highly electrophilic. However, activation of the ring, for example through oxidation of the sulfur to a sulfoxide (B87167) or sulfone, can increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. Another approach to induce nucleophilic attack at C2 involves deprotonation of the C2-hydrogen. The resulting carbanion, stabilized by the adjacent sulfur and oxygen atoms as well as the naphthalenyl ring, can then react with various electrophiles. This umpolung (polarity inversion) strategy is a powerful tool in organic synthesis. wikipedia.org
| Reaction Type | Reagents and Conditions | Expected Product | Notes |
| Deprotonation and Alkylation | Strong base (e.g., n-BuLi), then an alkyl halide (e.g., CH₃I) | 2-Alkyl-2-(2-naphthalenyl)-1,3-oxathiolane | This reaction inverts the normal electrophilic character of the C2 carbon. |
| Reaction with Grignard Reagents | Grignard Reagent (e.g., CH₃MgBr) | Generally unreactive without activation | The C2 carbon is not sufficiently electrophilic for direct attack by Grignard reagents. |
Chemical Modifications and Transformations of the Naphthalenyl Substituent
The 2-naphthalenyl group in 2-(2-naphthalenyl)-1,3-oxathiolane behaves as a typical aromatic system and can undergo various electrophilic substitution reactions. The 1,3-oxathiolan-2-yl group acts as a substituent on the naphthalene (B1677914) ring, influencing the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The directing effect of the 1,3-oxathiolan-2-yl group is crucial in determining the position of incoming electrophiles. Thioacetal groups are generally considered to be ortho, para-directing and activating. However, the steric bulk of the substituent may influence the ratio of ortho to para products. For the 2-naphthyl system, electrophilic attack is generally favored at the C1 or C3 positions (ortho to the oxathiolane) or the C6 and C8 positions (para-like).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: For instance, bromination with N-bromosuccinimide (NBS) can introduce a bromine atom onto the naphthalene ring. wikipedia.orgmdma.chorganic-chemistry.orgmasterorganicchemistry.com
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group. sigmaaldrich.comorganic-chemistry.orglibretexts.org
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst. organic-chemistry.org
The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.
| Reaction | Reagents and Conditions | Expected Major Product(s) | Notes |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo-substituted 2-(2-naphthalenyl)-1,3-oxathiolane | The position of bromination will be directed by the oxathiolane group. |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | Acetyl-substituted 2-(2-naphthalenyl)-1,3-oxathiolane | Acylation is expected at the positions activated by the oxathiolane substituent. |
Oxidation States and Redox Chemistry of the Sulfur Heteroatom
The sulfur atom in the 1,3-oxathiolane ring can exist in different oxidation states, which significantly influences the reactivity of the molecule. The sulfide (B99878) can be oxidized to a sulfoxide and further to a sulfone.
Oxidation to Sulfoxide: The oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. tandfonline.comorganic-chemistry.org The resulting sulfoxide can undergo thermal or base-catalyzed rearrangements. tandfonline.com
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or harsher conditions, yields the corresponding sulfone. The sulfone group is a strong electron-withdrawing group and significantly alters the electronic properties of the molecule.
The redox potential of the thiol-disulfide system is a key parameter in many biological processes, and while not directly a thiol, the sulfur in the oxathiolane ring can participate in redox reactions. nih.govnih.gov
| Oxidation State | Reagents and Conditions for Formation | Key Features |
| Sulfide (-2) | (Starting material) | Nucleophilic sulfur atom. |
| Sulfoxide (0) | H₂O₂, acetic acid; or 1 equivalent of m-CPBA | Chiral center at sulfur; increased polarity. |
| Sulfone (+2) | Excess H₂O₂ or m-CPBA; or stronger oxidants | Electron-withdrawing group; increased stability to further oxidation. |
Advanced Spectroscopic and Computational Investigations of 1,3 Oxathiolane, 2 2 Naphthalenyl
Detailed Spectroscopic Analysis for Elucidating Electronic and Conformational Features
While specific experimental spectra for 1,3-Oxathiolane (B1218472), 2-(2-naphthalenyl)- are not widely published, a comprehensive understanding of its spectroscopic characteristics can be inferred from the analysis of closely related analogs and the fundamental principles of spectroscopic techniques. The expected spectroscopic data provides a fingerprint for the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is anticipated to be complex. The protons on the 1,3-oxathiolane ring are expected to exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen (at position 4) would likely appear at a lower field (higher ppm) compared to those adjacent to the sulfur (at position 5) due to the higher electronegativity of oxygen. The proton at the C2 position, linking the oxathiolane and naphthalene (B1677914) rings, would present a characteristic singlet or a multiplet depending on its coupling with neighboring protons. The aromatic protons of the naphthalene ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with a complex splitting pattern characteristic of a 2-substituted naphthalene system.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. The C2 carbon, bonded to both oxygen and sulfur and the naphthalene ring, is expected to have a chemical shift in the range of 80-100 ppm. The methylene carbons of the oxathiolane ring (C4 and C5) would appear at higher fields. The ten distinct carbon signals of the naphthalene ring would be observed in the aromatic region (typically 120-140 ppm), with the quaternary carbons appearing at a lower field.
Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Oxathiolane, 2-(2-naphthalenyl)- would be characterized by several key absorption bands. Strong C-O-C stretching vibrations are expected in the region of 1050-1150 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the 600-800 cm⁻¹ range. The aromatic C-H stretching of the naphthalene ring would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the parent 1,3-oxathiolane shows a molecular ion peak and characteristic fragmentation patterns involving the loss of formaldehyde (B43269) (CH₂O) and thioformaldehyde (B1214467) (CH₂S). nist.gov For 1,3-Oxathiolane, 2-(2-naphthalenyl)-, the molecular ion peak would be a key feature. Fragmentation would likely involve the cleavage of the oxathiolane ring and the separation of the naphthalene moiety, providing valuable structural information.
| Spectroscopic Technique | Expected Key Features for 1,3-Oxathiolane, 2-(2-naphthalenyl)- |
| ¹H NMR | Aromatic protons (naphthalene): ~7.0-8.5 ppm; C2-H proton: ~5.5-6.5 ppm; C4-H₂ protons: ~4.0-4.5 ppm; C5-H₂ protons: ~3.0-3.5 ppm |
| ¹³C NMR | Aromatic carbons: ~120-140 ppm; C2 carbon: ~80-100 ppm; C4 carbon: ~70-80 ppm; C5 carbon: ~30-40 ppm |
| IR Spectroscopy | C-O-C stretch: ~1050-1150 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹ |
| Mass Spectrometry | Prominent molecular ion peak; Fragmentation patterns corresponding to the loss of the oxathiolane ring or parts of it. |
Quantum Chemical Modeling of Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds where experimental data is scarce. researchgate.netmdpi.com These methods can provide deep insights into the conformational preferences, electronic structure, and bonding characteristics of 1,3-Oxathiolane, 2-(2-naphthalenyl)-.
The 1,3-oxathiolane ring is not planar and can adopt various conformations, typically described as envelope or twist forms. The presence of the bulky 2-naphthalenyl substituent at the C2 position significantly influences the conformational energy landscape.
| Conformer Type | Description | Expected Relative Stability |
| Pseudo-equatorial | The 2-naphthalenyl group is in an equatorial-like position relative to the oxathiolane ring. | Generally more stable due to reduced steric strain. |
| Pseudo-axial | The 2-naphthalenyl group is in an axial-like position relative to the oxathiolane ring. | Generally less stable due to increased steric interactions. |
The electronic structure of 1,3-Oxathiolane, 2-(2-naphthalenyl)- is characterized by the interplay between the saturated oxathiolane ring and the aromatic naphthalene system. The oxygen and sulfur heteroatoms in the oxathiolane ring possess lone pairs of electrons that can influence the molecule's reactivity and intermolecular interactions.
DFT calculations can be used to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the electron-rich naphthalene ring and the sulfur atom, while the LUMO is expected to be distributed over the naphthalene ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and its electronic absorption properties.
Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, including hyperconjugative interactions between the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds, which contribute to the conformational stability.
Mechanistic Insights from Computational Reaction Studies
While specific reaction mechanisms for 1,3-Oxathiolane, 2-(2-naphthalenyl)- have not been extensively studied, computational methods can be used to explore potential reaction pathways. The 1,3-oxathiolane ring is known to be involved in various chemical transformations, including hydrolysis, oxidation, and ring-opening reactions.
For instance, the acid-catalyzed hydrolysis of the acetal-like C2 carbon is a common reaction for 1,3-oxathiolanes, leading to the formation of a carbonyl compound (2-naphthaldehyde) and 2-mercaptoethanol (B42355). Computational studies can model the reaction mechanism, including the protonation of the oxygen or sulfur atom, the formation of a carbocation intermediate, and the subsequent nucleophilic attack by water. The calculated activation energies for different pathways can help to predict the most likely reaction mechanism.
Furthermore, the naphthalene ring can undergo electrophilic aromatic substitution reactions. Computational modeling can predict the regioselectivity of such reactions by analyzing the electron density distribution in the naphthalene ring and the stability of the corresponding sigma complexes.
Derivatization Strategies and Synthetic Applications of 2 2 Naphthalenyl 1,3 Oxathiolane
Functionalization of the 1,3-Oxathiolane (B1218472) Skeleton
The 1,3-oxathiolane ring, while often employed for its stability, can undergo specific chemical transformations to introduce new functional groups or to be used as a masked functional entity.
Oxidation of the Sulfur Atom A primary site for reactivity on the 1,3-oxathiolane ring is the sulfur atom. It can be selectively oxidized to afford the corresponding sulfoxide (B87167). The oxidation of 2-aryl-1,3-oxathiolanes has been studied using both chemical and enzymatic methods. acs.org Chemical oxidation typically yields a mixture of diastereomeric sulfoxides, whereas biocatalytic methods can provide high levels of stereoselectivity. nih.gov For 2-(2-naphthalenyl)-1,3-oxathiolane, this transformation would introduce a new stereocenter, leading to diastereomeric products.
Ring-Opening and Rearrangement Reactions The 1,3-oxathiolane ring can be cleaved under specific conditions to unmask other functionalities. Under basic conditions, for instance, certain 2,2-disubstituted-1,3-oxathiolanes can fragment to generate a vinyl sulfide (B99878) anion. This transient species can then be trapped in palladium-catalyzed cross-coupling reactions with aryl bromides to synthesize aryl vinyl sulfides. organic-chemistry.org This strategy effectively uses the oxathiolane skeleton as a surrogate for a vinyl sulfide, demonstrating a powerful method for C-S bond formation.
Furthermore, Lewis acid-catalyzed reactions of thiocarbonyl compounds with oxiranes can produce 1,3-oxathiolanes in a regio- and stereoselective manner. uzh.chtandfonline.com This suggests that the oxathiolane ring itself can be constructed with inherent functionality, which can be considered a derivatization strategy starting from precursor molecules. TfOH-catalyzed [3+2] cycloaddition of oxiranes with isothiocyanates also provides access to highly substituted 1,3-oxathiolane-2-imines, showcasing another route to functionalized skeletons. researchgate.net
| Reaction Type | Reagents & Conditions | Product Type | Key Feature |
|---|---|---|---|
| Sulfur Oxidation | m-CPBA or Biocatalyst (e.g., Monooxygenase) | 2-Aryl-1,3-oxathiolane-1-oxide | Creates a new stereocenter at the sulfur atom. acs.org |
| Ring Fragmentation/Coupling | Base (e.g., KHMDS), Pd/Xantphos catalyst, Aryl Bromide | Aryl Vinyl Sulfide | Oxathiolane acts as a vinyl sulfide anion surrogate. organic-chemistry.org |
| Cycloaddition | Isothiocyanates, TfOH (catalyst) | Substituted 1,3-Oxathiolane-2-imine | Builds complexity on the oxathiolane ring. researchgate.net |
Diversification and Modification of the 2-Naphthalenyl Substituent
The naphthalene (B1677914) moiety offers a broad canvas for chemical modification, allowing for the introduction of various substituents to tune the molecule's properties.
Directed C–H Functionalization Modern synthetic methods allow for the direct functionalization of C–H bonds on aromatic systems, guided by a directing group. researchgate.net While traditional electrophilic aromatic substitution on naphthalene can lead to mixtures of isomers, directed C–H activation enables highly regioselective modifications. researchgate.net For 2-(2-naphthalenyl)-1,3-oxathiolane, introducing a directing group onto the naphthalene ring would, in principle, allow for the selective introduction of alkyl, aryl, or other functional groups at specific positions, such as C1 or C3. Ruthenium-catalyzed protocols have been developed for the remote C-H functionalization of naphthalenes, further expanding the scope of possible modifications. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions A powerful and versatile strategy for modifying the naphthalenyl group involves the use of palladium-catalyzed cross-coupling reactions. nih.gov This approach would typically start with a halogenated precursor, such as 2-bromo- or 2-iodo-naphthaldehyde, which is first protected as its 1,3-oxathiolane derivative. The resulting halo-aryl oxathiolane can then undergo a variety of coupling reactions, including Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations, to install new carbon-carbon, carbon-heteroatom bonds. nih.govresearchgate.net This modular approach allows for the synthesis of a diverse library of derivatives from a common intermediate.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Introduced Group |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl or Vinyl group. nih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl group. |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | Amino group (NR₂). |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Aryl, or Vinyl group. |
Utilization as a Building Block in Complex Molecule Synthesis
Beyond its derivatization potential, 2-(2-naphthalenyl)-1,3-oxathiolane functions as a crucial building block, primarily by masking the reactive aldehyde group of 2-naphthaldehyde (B31174).
Aldehyde Protection The formation of the 1,3-oxathiolane is a standard method for protecting aldehydes. nih.govresearchgate.net Thioacetals are stable under a wide range of acidic and basic conditions that would affect an unprotected aldehyde. This allows for extensive chemical modifications on other parts of the molecule, such as the naphthalene ring, before the aldehyde is regenerated. Deprotection is typically achieved under specific oxidative or Lewis acidic conditions, for example, using reagents like N-bromosuccinimide (NBS) or silver nitrate. redalyc.org The synthesis of 2-(2-Naphthyl)-1,3-dioxane, an oxygen analog, highlights the utility of such acetals as stable intermediates in multi-step synthesis. nih.govresearchgate.net
Precursor to Complex Heterocycles The 1,3-oxathiolane scaffold is a key structural motif in various biologically active compounds, most notably in nucleoside analogues like Lamivudine (B182088), an antiviral drug. beilstein-journals.orgnih.govmanipal.edu The synthesis of these drugs often involves the stereoselective coupling of a functionalized 1,3-oxathiolane intermediate with a nucleobase. nih.govresearchgate.net While 2-(2-naphthalenyl)-1,3-oxathiolane is not a direct precursor in these specific examples, its chemistry is representative of the class of synthons that are fundamental to the construction of these complex therapeutic agents.
Exploration as a Chiral Synthon in Asymmetric Transformations
The potential for creating stereocenters on both the oxathiolane ring and the naphthalenyl moiety makes this scaffold an interesting target for asymmetric synthesis.
Chirality of the 1,3-Oxathiolane Ring The 1,3-oxathiolane ring can possess stereocenters, typically at the C2 and C5 positions. Enantiomerically pure 1,3-oxathiolane precursors are valuable building blocks in asymmetric synthesis. beilstein-journals.org These chiral synthons can be prepared through resolution of racemates or by using chiral starting materials. nih.govmdpi.com In the synthesis of complex molecules, the pre-existing stereochemistry of the oxathiolane ring can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. youtube.com For example, the N-glycosylation step in the synthesis of lamivudine is highly diastereoselective, controlled by the stereocenters on the chiral oxathiolane intermediate. manipal.edu
The Naphthyl Group in Asymmetric Catalysis The 2-naphthyl group is a fundamental component of many privileged chiral ligands used in transition-metal-catalyzed asymmetric reactions (e.g., BINOL, BINAP). The axial chirality arising from restricted rotation in 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives is a cornerstone of modern asymmetric catalysis. researchgate.net Asymmetric synthesis of chiral 2-naphthol (B1666908) derivatives, often through catalytic hydroxylative dearomatization, produces valuable building blocks for these ligands and other chiral molecules. nih.govrsc.orgsemanticscholar.org The combination of a chiral 1,3-oxathiolane with the naphthalenyl moiety offers the potential for creating novel chiral ligands or synthons where central chirality on the ring could influence the formation or behavior of axial chirality related to the naphthalene unit.
| Strategy | Concept | Example Application |
|---|---|---|
| Use of Chiral Oxathiolane | An enantiopure oxathiolane intermediate directs the stereochemistry of new bond formations. | Diastereoselective N-glycosylation in the synthesis of nucleoside analogues like Lamivudine. manipal.edu |
| Asymmetric Derivatization of Naphthyl Group | Catalytic asymmetric dearomatization of 2-naphthols to create chiral ortho-quinols. | Synthesis of bioactive lacinilene derivatives. nih.govrsc.org |
| Creation of Axially Chiral Naphthyl Systems | Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives. | Formation of all-carbon quaternary stereocenters in benzocarbazole frameworks. nih.gov |
Future Prospects and Emerging Research Frontiers in 1,3 Oxathiolane Chemistry
Innovation in Sustainable Synthetic Methodologies for 1,3-Oxathiolanes
The development of environmentally benign and efficient methods for constructing the 1,3-oxathiolane (B1218472) ring is a cornerstone of future research. Traditional synthetic routes are being reimagined through the lens of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.
A significant area of innovation lies in the adoption of enzymatic and whole-cell biocatalysis. These approaches offer high stereoselectivity under mild reaction conditions, addressing a key challenge in the synthesis of chiral 1,3-oxathiolanes. nih.gov For instance, lipases have been successfully employed for the kinetic resolution of 1,3-oxathiolane intermediates, yielding enantiomerically enriched products. nih.gov The use of microorganisms such as Klebsiella oxytoca for asymmetric synthesis further exemplifies the move towards greener and more sustainable manufacturing processes.
Another promising frontier is "supply-centered synthesis," which prioritizes the use of low-cost and readily available starting materials. nih.gov This strategy involves designing synthetic routes that utilize commodity chemicals, thereby enhancing the economic viability and supply chain security of 1,3-oxathiolane production. nih.gov An example of this approach is the construction of the oxathiolane framework from acyclic precursors derived from chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.gov
Furthermore, the development of solvent-free and catalyst-free reaction conditions is gaining traction. For instance, the synthesis of 2-alkyl(aryl)-1,3-oxathiolanes has been achieved through the reaction of 2-mercaptoethanol (B42355) with aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid, using benzene (B151609) as an azeotropic dehydration agent to drive the reaction to completion. researchgate.net Future research will likely focus on replacing hazardous solvents like benzene with more environmentally friendly alternatives or developing entirely solvent-free methodologies.
| Synthetic Approach | Key Features | Example |
| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, eco-friendly. | Kinetic resolution of 1,3-oxathiolane intermediates using lipases. nih.gov |
| Supply-Centered Synthesis | Utilizes low-cost, abundant starting materials. | Synthesis from chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.gov |
| Solvent-Free/Catalyst-Free | Reduced waste, simplified purification. | Azeotropic dehydration using p-toluenesulfonic acid as a catalyst. researchgate.net |
Development of Advanced Catalytic Systems for 1,3-Oxathiolane Transformations
The versatility of the 1,3-oxathiolane ring allows for a variety of chemical transformations, and the development of advanced catalytic systems is key to unlocking its full potential. Research in this area is focused on enhancing reaction efficiency, selectivity, and scope.
Lewis acid catalysis plays a pivotal role in both the synthesis and functionalization of 1,3-oxathiolanes. A range of Lewis acids, including zirconium(IV) chloride (ZrCl₄), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·Et₂O), have been shown to effectively catalyze the formation of the 1,3-oxathiolane ring and subsequent glycosylation reactions in the synthesis of nucleoside analogues. nih.gov Future work will likely explore the use of more sustainable and recyclable Lewis acid catalysts, as well as the development of chiral Lewis acids for asymmetric transformations.
Organocatalysis represents another rapidly evolving area. Small organic molecules can be used to catalyze a wide array of reactions under mild conditions, often with high enantioselectivity. While specific applications to 2-(2-naphthalenyl)-1,3-oxathiolane are still emerging, the broader success of organocatalysis in asymmetric synthesis suggests significant potential for the stereocontrolled construction and modification of this scaffold.
Palladium-catalyzed cross-coupling reactions have opened up new avenues for the functionalization of 1,3-oxathiolanes. For example, 1,3-oxathiolanes can serve as precursors to vinyl sulfide (B99878) anions, which can then be coupled with aryl bromides in the presence of a palladium catalyst to form aryl vinyl sulfides. This methodology provides a powerful tool for creating complex molecules with potential applications in materials science and medicinal chemistry.
| Catalytic System | Application | Advantages |
| Lewis Acids (e.g., ZrCl₄) | Ring formation, Glycosylation | High efficiency, Good stereocontrol in some cases. nih.gov |
| Organocatalysis | Asymmetric Synthesis | Metal-free, Mild conditions, High enantioselectivity. |
| Palladium Catalysis | Cross-coupling reactions | Formation of C-S bonds, Synthesis of functionalized derivatives. |
Interdisciplinary Research Opportunities Involving the 2-(2-Naphthalenyl)-1,3-Oxathiolane Scaffold
The unique structural and electronic properties imparted by the naphthalene (B1677914) moiety make 2-(2-naphthalenyl)-1,3-oxathiolane a promising candidate for a range of interdisciplinary applications.
In materials science , the photophysical properties of naphthalene-containing compounds are of particular interest. nih.govnih.govrsc.orgresearchgate.net Naphthalene derivatives are known to exhibit fluorescence and can participate in photoinduced electron transfer processes. nih.gov The incorporation of the 2-(2-naphthalenyl)-1,3-oxathiolane scaffold into larger molecular architectures, such as polymers or macrocycles, could lead to the development of novel materials for organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy. The sulfur atom in the oxathiolane ring could also be leveraged for coordination to metal surfaces, opening up possibilities in the design of molecular electronics.
In medicinal chemistry , while the primary focus of 1,3-oxathiolane research has been on antiviral nucleoside analogues, the 2-aryl-1,3-oxathiolane core represents a largely unexplored area for drug discovery. nih.gov The naphthalene group, a common feature in many bioactive molecules, could impart favorable pharmacokinetic or pharmacodynamic properties. Research into the synthesis and biological evaluation of a library of 2-(2-naphthalenyl)-1,3-oxathiolane derivatives could uncover new therapeutic agents with potential applications in areas such as anticancer, antibacterial, or anti-inflammatory medicine. The synthesis of related 2-phenyl-1,3-oxathiolane (B8773742) suggests that the synthesis of the naphthalene analogue is readily achievable. researchgate.net
The development of novel photochemical reactions also presents an exciting avenue for research. For instance, the acetal (B89532) group in the related compound 2-(2-naphthyl)-1,3-dioxane has been investigated for photochemical hydrolysis. nih.govresearchgate.net Similar studies on 2-(2-naphthalenyl)-1,3-oxathiolane could lead to new methods for controlled release or the development of photoresponsive systems.
| Field | Potential Application | Rationale |
| Materials Science | Organic electronics, Sensors | Photophysical properties of the naphthalene moiety. nih.govnih.govrsc.orgresearchgate.net |
| Medicinal Chemistry | Novel therapeutic agents | Structural similarity to known bioactive compounds. nih.gov |
| Photochemistry | Photoresponsive systems, Controlled release | Potential for photochemical cleavage of the oxathiolane ring. nih.govresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 1,3-oxathiolane derivatives containing naphthalene substituents?
The synthesis of 2-(2-naphthalenyl)-1,3-oxathiolane typically involves cyclization reactions between naphthalene-based precursors and sulfur-containing reagents. For example, analogous methods involve nucleophilic substitution or condensation reactions using 2-naphthol derivatives and thiols or sulfonic acid intermediates under controlled conditions (e.g., K₂CO₃ as a base in DMF, as described for naphthol ether synthesis ). Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How can the structural integrity of 1,3-oxathiolane derivatives be confirmed post-synthesis?
Techniques like NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. For instance, the stereochemistry of related 1,3-oxathiolane antiviral agents was resolved using X-ray diffraction . FT-IR can confirm functional groups (e.g., C-S-O vibrations at ~650–750 cm⁻¹). Comparative analysis with spectral databases (e.g., PubChem) is recommended .
Q. What are the primary research applications of naphthalene-functionalized 1,3-oxathiolanes?
These compounds are explored in medicinal chemistry (e.g., nucleoside analogs like EMU-108, which showed antiviral activity ) and materials science. Recent studies highlight their use as fluorescent probes for Hg²⁺ detection via thioacetal deprotection mechanisms .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure 1,3-oxathiolanes?
Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic resolution can achieve enantiomeric purity. For example, optically active cis-2-hydroxymethyl-4-(cytosin-1'-yl)-1,3-oxathiolane was prepared via kinetic resolution with lipases or chiral auxiliaries . Advanced HPLC (e.g., chiral columns) is critical for enantiomer separation.
Q. How do electronic effects of the naphthalene substituent influence the reactivity of 1,3-oxathiolane?
Computational studies (DFT) can model electron density distribution. The naphthalene ring’s conjugation may stabilize transition states during cyclization or electrophilic substitution. Experimental validation via Hammett plots or kinetic isotope effects is advised .
Q. What mechanistic insights explain Hg²⁺-selective fluorescence quenching in 1,3-oxathiolane-based probes?
The Hg²⁺-promoted cleavage of the 1,3-oxathiolane ring releases a fluorophore (e.g., naphthalimide), detectable via fluorescence spectroscopy. Competitive binding assays and XPS can confirm Hg²⁺ specificity over other metal ions .
Toxicology and Safety
Q. What protocols are recommended for handling 1,3-oxathiolane derivatives given potential toxicity concerns?
While direct toxicity data for 2-(2-naphthalenyl)-1,3-oxathiolane is limited, structurally related 1,3-propane sultone is classified as a Group 2B carcinogen . Use PPE (gloves, fume hoods) and follow OSHA guidelines. In vitro cytotoxicity screening (e.g., MTT assays on HepG2 cells) is recommended for novel derivatives .
Analytical and Methodological Challenges
Q. How can researchers resolve contradictory spectral data for 1,3-oxathiolane derivatives?
Cross-validate using multiple techniques (e.g., NOESY for stereochemistry, elemental analysis for purity). Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects—re-crystallize in different solvents (e.g., EtOAc vs. hexane) .
Q. What advanced computational tools predict the bioactivity of 1,3-oxathiolane-naphthalene hybrids?
Molecular docking (AutoDock Vina) and MD simulations can model interactions with biological targets (e.g., viral polymerases). QSAR models trained on antiviral data (e.g., EMU-108 ) may guide structural optimization.
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
